

# synthesis of 2',3'-cGAMP-C2-SH conjugates for in vivo imaging

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | 2',3'-cGAMP-C2-SH |           |
| Cat. No.:            | B15606407         | Get Quote |

Answering the user's request.## Application Notes and Protocols for the Synthesis and Use of **2',3'-cGAMP-C2-SH** Conjugates for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells.[1][2] Upon binding DNA, cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP), which in turn binds to and activates STING.[3] This activation leads to a signaling cascade culminating in the production of type I interferons and other cytokines, mounting an immune response that is crucial for anti-pathogen and anti-tumor immunity.[2][4]

Given its central role in immuno-oncology, the ability to non-invasively visualize and quantify STING activation in vivo is highly valuable for drug development and for understanding disease pathology.[5][6] This document provides detailed protocols and application notes for the synthesis of a thiol-functionalized 2',3'-cGAMP analogue (2',3'-cGAMP-C2-SH) and its conjugation to imaging probes for in vivo applications, such as Positron Emission Tomography (PET) or fluorescence imaging. The introduction of a thiol (-SH) group provides a versatile handle for site-specific conjugation to a wide array of imaging agents through well-established bioconjugation chemistries.[7][8]



## The cGAS-STING Signaling Pathway

The cGAS-STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA). This triggers a conformational change in cGAS, leading to its activation and the synthesis of 2',3'-cGAMP. This second messenger then binds to STING, an endoplasmic reticulum-resident protein, inducing its dimerization and translocation to the Golgi apparatus. There, STING recruits and activates TANK-binding kinase 1 (TBK1), which phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of genes encoding type I interferons (e.g., IFN-β) and other inflammatory cytokines.[2][9]



Click to download full resolution via product page

**Caption:** The cGAS-STING signaling pathway.[2][9]

## **Principle of the Method: Thiol-Reactive Conjugation**

The core of this methodology is the synthesis of a 2',3'-cGAMP derivative containing a short C2-alkane linker terminating in a sulfhydryl (thiol, -SH) group. This thiol group serves as a nucleophile that can react with various electrophilic partners, enabling stable covalent conjugation to imaging probes. A common and efficient strategy is the reaction of the thiol with a maleimide-functionalized probe. This Michael addition reaction proceeds under mild, physiological conditions to form a stable thioether bond, making it ideal for creating bioconjugates.[7][10]

This "plug-and-play" approach allows for the modular attachment of different imaging modalities to the STING agonist, including:



- Fluorophores (e.g., Cy5, FITC) for fluorescence microscopy and in vivo optical imaging.
- Chelators (e.g., DOTA, NOTA) for radiolabeling with PET isotopes (e.g., <sup>68</sup>Ga, <sup>64</sup>Cu, <sup>18</sup>F).[5]
   [6][11]
- Biotin for affinity-based assays and detection.

# Application Note 1: Synthesis of 2',3'-cGAMP-C2-SH

The synthesis of a thiol-modified 2',3'-cGAMP is a multi-step process that can be achieved using solid-phase or solution-phase phosphoramidite chemistry. The following protocol is a representative method adapted from established procedures for synthesizing modified cyclic dinucleotides.[1][4] The key is the use of a modified guanosine or adenosine phosphoramidite that contains the protected thiol linker at the C2 position.





Click to download full resolution via product page

**Caption:** Workflow for the synthesis of **2',3'-cGAMP-C2-SH**.



## **Representative Experimental Protocol**

#### Materials:

- CPG solid support pre-loaded with N<sup>6</sup>-benzoyl-5'-O-DMT-2'-O-TBDMS-adenosine.
- Custom-synthesized N²-isobutyryl-2-(2-(tritylthio)ethyl)amino-5'-O-DMT-3'-O-(N,N-diisopropyl)(β-cyanoethyl)phosphoramidite-guanosine.
- Standard reagents for solid-phase oligonucleotide synthesis (Activator, Capping reagents, Oxidizer).
- Cleavage and deprotection solutions (e.g., AMA: aqueous ammonia/methylamine).
- Tris(2-carboxyethyl)phosphine (TCEP).
- HPLC system with a reverse-phase C18 column.
- Buffers: Triethylammonium acetate (TEAA), Acetonitrile.

#### Procedure:

- Solid-Phase Synthesis: The synthesis is performed on an automated DNA synthesizer using a CPG support functionalized with the first nucleoside (adenosine).
- Coupling: The custom guanosine phosphoramidite bearing the protected thiol linker is coupled to the 5'-OH of the support-bound adenosine to form the linear 3'-5' linked dinucleotide.
- Cyclization: After synthesis of the linear dinucleotide, on-resin deprotection of the 2'-TBDMS
  group of adenosine is performed. An intramolecular phosphoramidite coupling is then carried
  out to form the 2'-5' phosphodiester bond, completing the cyclic structure.
- Cleavage and Deprotection: The cyclic product is cleaved from the solid support and all
  protecting groups (benzoyl, isobutyryl, cyanoethyl) are removed by incubation in AMA
  solution at 65°C for 30 minutes. The trityl group on the thiol remains intact.



- Purification (Step 1): The trityl-on protected product is purified by reverse-phase HPLC. The lipophilic trityl group aids in separation.
- Thiol Deprotection: The purified, trityl-protected conjugate is treated with a solution of silver nitrate followed by dithiothreitol (DTT) or, more simply, incubated with 5% trifluoroacetic acid in dichloromethane to remove the trityl group.
- Purification (Step 2): The final **2',3'-cGAMP-C2-SH** product is purified by reverse-phase HPLC to remove deprotection reagents and any side products.[12] The final product is lyophilized and stored under an inert atmosphere at -80°C.

# Application Note 2: Conjugation to Maleimide-Activated Probes

This protocol describes the conjugation of the purified **2',3'-cGAMP-C2-SH** to a maleimide-functionalized imaging probe, such as DOTA-maleimide for PET imaging.

## **Representative Experimental Protocol**

#### Materials:

- Lyophilized 2',3'-cGAMP-C2-SH.
- Maleimide-functionalized probe (e.g., DOTA-maleimide, Cy5-maleimide).
- Degassed reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, containing 1 mM
   EDTA.
- Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
- Analytical and preparative HPLC systems.

#### Procedure:

 Reduction of Disulfides (Optional but Recommended): Dissolve 2',3'-cGAMP-C2-SH in degassed reaction buffer. Add a 5-10 fold molar excess of TCEP to ensure the thiol is in its reduced, reactive state. Incubate for 30 minutes at room temperature.



- Conjugation Reaction: Dissolve the maleimide-functionalized probe in a compatible solvent (e.g., DMSO) and add it to the reduced 2',3'-cGAMP-C2-SH solution. A 1.2 to 1.5 molar excess of the maleimide probe is typically used.
- Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.
- Monitoring: The reaction progress can be monitored by analytical reverse-phase HPLC, observing the consumption of the starting materials and the appearance of the new conjugate peak.
- Purification: The final 2',3'-cGAMP-C2-S-Probe conjugate is purified from unreacted starting materials using preparative HPLC.
- Characterization: The identity and purity of the final conjugate are confirmed by mass spectrometry and analytical HPLC.

## **Application Note 3: In Vivo Imaging**

The following is a generalized protocol for in vivo PET imaging in a tumor-bearing mouse model. The specific cGAMP-conjugate used would be one chelated with a PET isotope (e.g., [68Ga]Ga-DOTA-S-C2-cGAMP).





Click to download full resolution via product page

**Caption:** General workflow for in vivo PET imaging.

## **Representative Experimental Protocol**

Animal Model:



• Immunocompetent mice (e.g., C57BL/6) or immunodeficient mice (e.g., NSG) are inoculated subcutaneously with a suitable tumor cell line (e.g., B16F10, MC38).[5] Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

#### Radiolabeling & Administration:

- The DOTA-functionalized cGAMP conjugate is radiolabeled with a positron-emitting radionuclide like Gallium-68 (<sup>68</sup>Ga) following established protocols.
- The final radiolabeled probe ([68Ga]Ga-DOTA-S-C2-cGAMP) is purified, and its radiochemical purity is assessed.
- Tumor-bearing mice are anesthetized and injected intravenously (e.g., via tail vein) with a defined dose of the radiotracer (e.g., 5-10 MBq).

#### PET/CT Imaging:

- At specific time points post-injection (e.g., 30, 60, 120 minutes), mice are anesthetized and placed in a small-animal PET/CT scanner.[11]
- A CT scan is performed for anatomical co-registration, followed by a static or dynamic PET scan.
- PET images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and major organs to quantify tracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).[11]

#### **Biodistribution Analysis:**

- After the final imaging session, mice are euthanized.
- The tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, etc.) are harvested, weighed, and their radioactivity is measured using a gamma counter.
- This provides a detailed quantitative assessment of probe distribution and confirms the imaging results.



## **Data Presentation**

Quantitative data from in vivo imaging studies and in vitro binding assays are crucial for evaluating the performance of new probes. Below are tables summarizing representative data for STING-targeted imaging agents and cGAMP analogues from the literature, which can serve as benchmarks for newly synthesized conjugates.

Table 1: Properties of STING-Targeted PET Probes

| Probe<br>Name            | Target                   | Radionuclid<br>e | STING<br>Binding<br>Affinity (Kd) | Tumor<br>Uptake<br>(%ID/g)                           | Reference |
|--------------------------|--------------------------|------------------|-----------------------------------|------------------------------------------------------|-----------|
| [¹8F]FBTA                | STING<br>Agonist<br>Site | <sup>18</sup> F  | 26.86 ± 6.79<br>nM                | ~1.5 %ID/g<br>in ALI<br>model                        | [11]      |
| [ <sup>18</sup> F]F-CRI1 | STING                    | <sup>18</sup> F  | Not Reported                      | Positively<br>correlated<br>with STING<br>expression | [5]       |

 $\mid$  [ $^{131}$ ]I-NFIP  $\mid$  STING Inhibitor Site  $\mid$   $^{131}$   $\mid$  Not Reported  $\mid$  Specific uptake in high-STING Panc02 tumors  $\mid$  [6]  $\mid$ 

Table 2: Biological Activity of cGAMP Analogues



| Compound                | Assay                  | System       | Potency<br>(Value)                              | Reference |
|-------------------------|------------------------|--------------|-------------------------------------------------|-----------|
| 2',3'-cGAMP             | STING Binding (ITC)    | Murine STING | Kd = ~4 nM                                      | [13]      |
| 2',3'-cthGAMP           | STING Binding<br>(ITC) | Murine STING | Kd = 455 nM                                     | [13]      |
| 2',3'-Pro1<br>(Prodrug) | IFN-β Induction        | THP-1 cells  | Lower nanomolar<br>EC50 (Improved<br>vs. cGAMP) | [1]       |

| ADU-S100 | STING Activation | THP-1 monocytes | Comparable to natural 2',3'-cGAMP |[14] |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. pnas.org [pnas.org]
- 3. The Chemistry of the Noncanonical Cyclic Dinucleotide 2'3'-cGAMP and Its Analogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of STING probes and visualization of STING in multiple tumor types -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. embopress.org [embopress.org]



- 10. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel STING-targeted PET radiotracer for alert and therapeutic evaluation of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The efficient synthesis and purification of 2'3'- cGAMP from Escherichia coli PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Synthesis of the Fluorescent, Cyclic Dinucleotides cthGAMP PMC [pmc.ncbi.nlm.nih.gov]
- 14. PDE-stable 2'3'-cGAMP analogues, containing 5'-S-phosphorothioester linkage, as STING agonists RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [synthesis of 2',3'-cGAMP-C2-SH conjugates for in vivo imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606407#synthesis-of-2-3-cgamp-c2-sh-conjugates-for-in-vivo-imaging]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com